2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl acetate
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Overview
Description
2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl acetate is a complex organic compound with the molecular formula C17H18N2O3 This compound is characterized by its unique structure, which includes an imidazo[1,2-a]azepine ring system fused with a phenyl acetate moiety
Preparation Methods
The synthesis of 2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]azepine ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the phenyl acetate group: This step often involves esterification reactions where the imidazo[1,2-a]azepine intermediate is reacted with phenyl acetic acid or its derivatives in the presence of a catalyst.
Chemical Reactions Analysis
2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The imidazo[1,2-a]azepine ring system is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes .
Comparison with Similar Compounds
Similar compounds include:
Methyl phenylacetate: This compound shares the phenyl acetate moiety but lacks the imidazo[1,2-a]azepine ring system.
2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methylbenzoate: This compound is structurally similar but has a different ester group.
2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 4-methylbenzoate: Another similar compound with a variation in the ester group.
The uniqueness of 2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl acetate lies in its specific ring system and the potential biological activities associated with it.
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
[2-[(E)-(3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-2-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C17H18N2O3/c1-12(20)22-15-8-5-4-7-13(15)11-14-17(21)19-10-6-2-3-9-16(19)18-14/h4-5,7-8,11H,2-3,6,9-10H2,1H3/b14-11+ |
InChI Key |
OPFXZFBQUCVXPB-SDNWHVSQSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1/C=C/2\C(=O)N3CCCCCC3=N2 |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=C2C(=O)N3CCCCCC3=N2 |
Origin of Product |
United States |
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